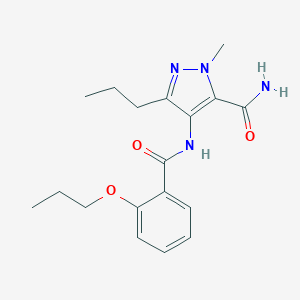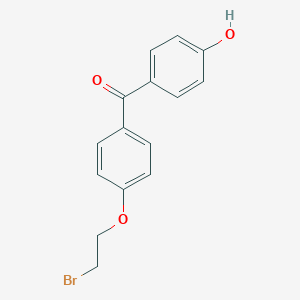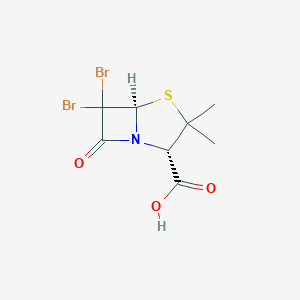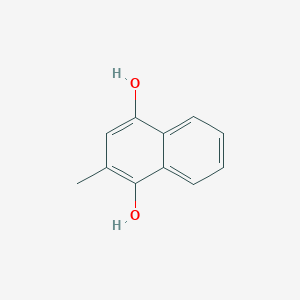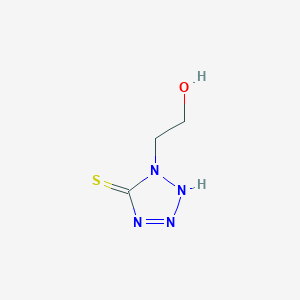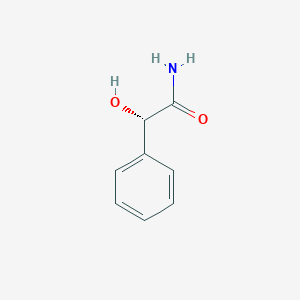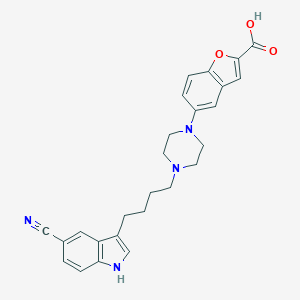
Acide 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)pipérazin-1-yl)benzofuranne-2-carboxylique
Vue d'ensemble
Description
L'acide vilazodone carboxylique est un dérivé du vilazodone, un composé principalement connu pour son utilisation dans le traitement du trouble dépressif majeur. L'acide vilazodone carboxylique est chimiquement identifié comme l'acide 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)pipérazin-1-yl)benzofuran-2-carboxylique
Applications De Recherche Scientifique
L'acide vilazodone carboxylique a plusieurs applications en recherche scientifique :
5. Mécanisme d'action
L'acide vilazodone carboxylique exerce ses effets principalement par le biais d'interactions avec les récepteurs de la sérotonine. Il agit comme un agoniste partiel au récepteur 5-hydroxytryptamine 1A et inhibe la recapture de la sérotonine dans le système nerveux central . Ce double mécanisme augmente les niveaux de sérotonine dans le cerveau, contribuant à ses effets antidépresseurs .
Mécanisme D'action
Target of Action
Vilazodone Carboxylic Acid, also known as 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a bioactive aromatic compound It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Vilazodone Carboxylic Acid may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide vilazodone carboxylique implique généralement plusieurs étapes, en commençant par le 5-cyanoindole et le 5-nitrobenzofuran-2-carboxamide . Le processus comprend :
Réaction du 5-cyanoindole avec le chlorure de 4-chlorobutanoïle : sous catalyse par le chlorure d'isobutylaluminium pour former un chlorure intermédiaire.
Réduction de l'intermédiaire : en utilisant l'hydrure de 2-(méthoxyéthoxy)aluminium pour obtenir le 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Réduction du 5-nitrobenzofuran-2-carboxamide : par hydrogénation avec du palladium sur carbone, suivie d'une réaction avec la bis(2-chloroéthyl)amine pour former le 5-(pipérazin-1-yl)benzofuran-2-carboxamide.
Substitution nucléophile : des intermédiaires avec du carbonate de potassium dans le diméthylformamide pour finalement obtenir l'acide vilazodone carboxylique.
Méthodes de production industrielle : Pour la production industrielle, une voie de synthèse plus efficace et respectueuse de l'environnement a été développée. Elle implique l'utilisation de la 4-cyanoaniline et du 5-bromo-2-hydroxybenzaldéhyde comme matières premières, ce qui se traduit par un rendement global et une pureté plus élevés .
Analyse Des Réactions Chimiques
L'acide vilazodone carboxylique subit diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction peuvent être réalisées en utilisant l'hydrogénation avec du palladium sur carbone.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant le cycle pipérazine.
Réactifs et conditions courantes :
Oxydation : Dichromate de potassium et acide sulfurique.
Réduction : Palladium sur carbone pour l'hydrogénation.
Substitution : Carbonate de potassium dans le diméthylformamide.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir l'acide vilazodone carboxylique .
Comparaison Avec Des Composés Similaires
L'acide vilazodone carboxylique peut être comparé à d'autres composés similaires tels que :
Unicité : L'acide vilazodone carboxylique est unique en raison de sa complexité structurelle et de son double mécanisme d'action, qui combine l'inhibition de la recapture de la sérotonine avec l'agonisme partiel aux récepteurs de la sérotonine .
Propriétés
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUEYFLDNUILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458579 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-19-5 | |
| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The initial synthetic route for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid faced difficulties in synthesizing the key intermediate, 3-(4'-chlorobutyryl)-5-cyano-indole. This involved a two-step Friedel-Crafts acylation followed by reduction. [] This approach suffered from a low yield of 18.98% and required time-consuming silica gel column chromatography for purification after each step. []
ANone: The research team implemented several modifications to enhance the synthesis:
- Protecting Group Introduction: They introduced a tosyl protecting group to 5-cyanoindole, forming 1-tosyl-1H-indole-5-carbonitrile. []
- Modified Reaction Sequence: This tosylated indole underwent a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. [] This generated 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.
- Efficient Reduction: Sodium borohydride (NaBH4) in trifluoroacetic acid (TFA) was employed to reduce the carbonyl group in 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile. []
- Direct Coupling & Deprotection: The resulting intermediate directly reacted with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, to yield the final product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


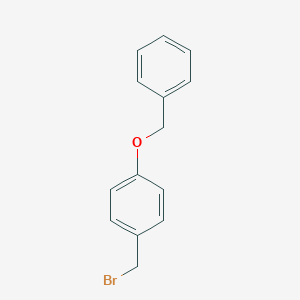
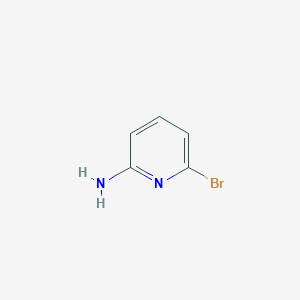
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)
